

# An In-depth Technical Guide to the Chemical Properties of Bromofluoropyridinamines

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## Compound of Interest

Compound Name: **5-Bromo-2-fluoropyridin-4-amine**

Cat. No.: **B568015**

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For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This technical guide addresses the chemical properties and related methodologies for 5-Bromo-4-fluoropyridin-2-amine (CAS No. 944401-69-8). Comprehensive experimental data for the specific isomer requested, **5-Bromo-2-fluoropyridin-4-amine**, is not readily available in the public domain. The information presented herein pertains to a closely related and commercially available isomer, which serves as a valuable reference for researchers in this field.

## Executive Summary

Substituted pyridines are a cornerstone of modern medicinal chemistry, forming the structural core of numerous pharmaceuticals. Bromofluoropyridinamines, in particular, are versatile building blocks, offering multiple reaction sites for the synthesis of complex molecular architectures. This guide provides a detailed overview of the known chemical and physical properties of 5-Bromo-4-fluoropyridin-2-amine, including its structural characteristics, physicochemical parameters, and safety information. Furthermore, it outlines a general experimental protocol for the synthesis of related compounds, providing a foundational methodology for researchers.

## Chemical and Physical Properties

The properties of 5-Bromo-4-fluoropyridin-2-amine have been compiled from various sources. The following tables summarize the key quantitative data for this compound.

## General Properties

Property	Value	Source
CAS Number	944401-69-8	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Formula	C <sub>5</sub> H <sub>4</sub> BrFN <sub>2</sub>	<a href="#">[1]</a>
Molecular Weight	191.00 g/mol	<a href="#">[1]</a>
IUPAC Name	5-bromo-4-fluoropyridin-2-amine	<a href="#">[1]</a>
Physical Form	Solid	<a href="#">[2]</a>

## Physicochemical Data

Property	Value	Source
XLogP3-AA	1.3	<a href="#">[1]</a>
Hydrogen Bond Donor Count	1	<a href="#">[1]</a>
Hydrogen Bond Acceptor Count	3	
Rotatable Bond Count	0	
Topological Polar Surface Area	38.9 Å <sup>2</sup>	<a href="#">[1]</a>
Purity	≥98%	<a href="#">[2]</a>

## Storage and Handling

Parameter	Recommendation	Source
Storage Temperature	2-8°C	<a href="#">[2]</a>
Storage Conditions	Keep in dark place, inert atmosphere	<a href="#">[2]</a>

## Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **5-Bromo-2-fluoropyridin-4-amine** is not available, a general methodology for the synthesis of related compounds, such as 5-Bromo-2,4-dichloropyridine from 2-amino-4-chloropyridine, has been documented.[3] This can serve as a template for the synthesis of other substituted pyridines.

## General Synthesis of a Halogenated Pyridine Intermediate

The synthesis of halogenated pyridines often involves a multi-step process including bromination and diazotization. The following is a representative, generalized protocol adapted from the synthesis of 5-Bromo-2,4-dichloropyridine.[3]

### Step 1: Bromination

- Dissolve the starting aminopyridine in a suitable solvent such as dichloromethane.
- Cool the solution to 0°C.
- Slowly add N-bromosuccinimide (NBS) in batches while stirring.
- Monitor the reaction to completion using Thin Layer Chromatography (TLC).
- Remove the solvent under reduced pressure.
- Dissolve the crude product in an appropriate solvent like ethyl acetate and wash with an acidic solution (e.g., 1M HCl).
- Adjust the pH to basic and extract the product with ethyl acetate.
- Combine the organic phases, wash with brine, and dry over anhydrous sodium sulfate.
- Concentrate the solution to obtain the brominated intermediate.

### Step 2: Diazotization and Halogen Exchange

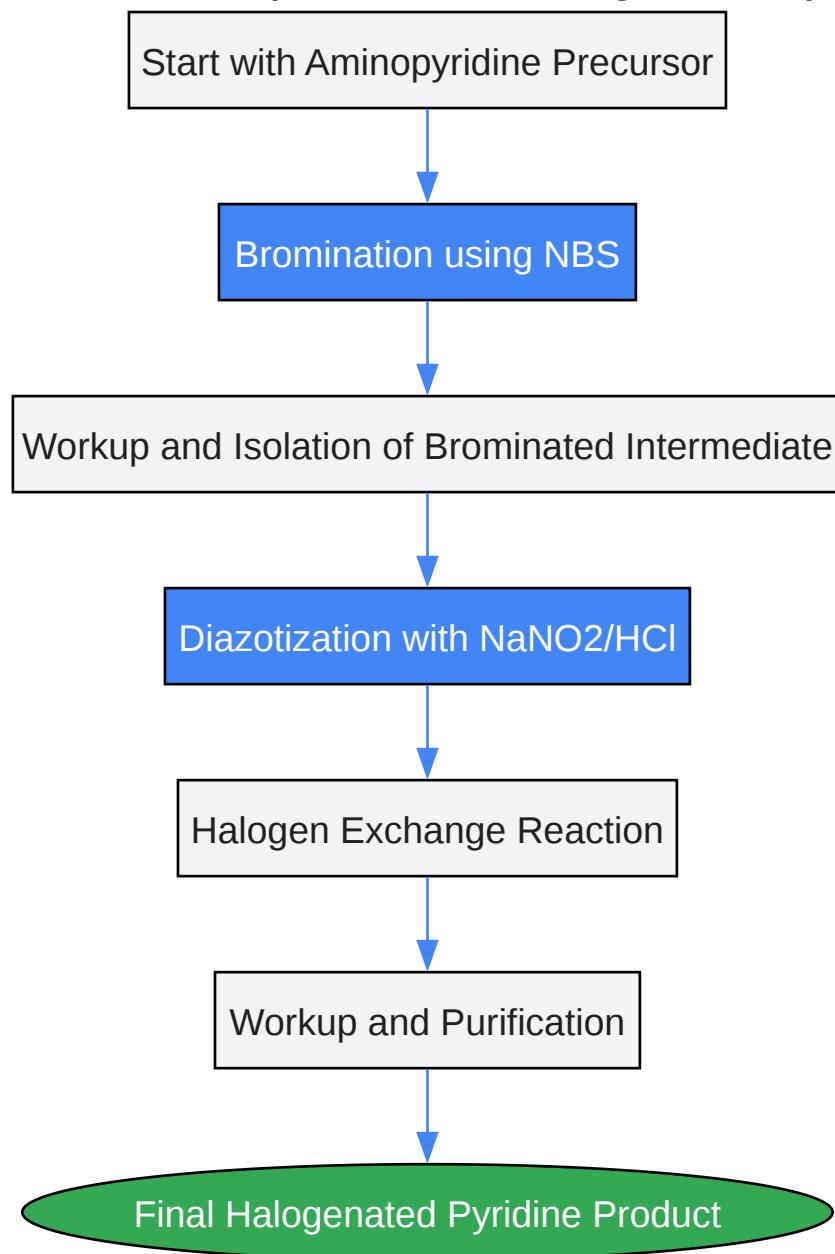
- Under cold conditions (e.g., -30°C), dissolve the brominated aminopyridine intermediate in concentrated hydrochloric acid.

- Slowly add a solution of sodium nitrite, maintaining the low temperature.
- After the addition is complete, continue stirring for a designated period (e.g., 1 hour).
- Add a catalyst, such as cuprous chloride, and allow the reaction to warm to room temperature.
- Monitor the reaction to completion by TLC.
- Neutralize the reaction mixture with a base (e.g., sodium hydroxide) and extract the final product with a solvent like ethyl acetate.
- Combine the organic phases, wash with brine, and dry over anhydrous sodium sulfate.
- Purify the final product by column chromatography after concentrating the solution.

## Logical and Experimental Workflows

The following diagrams illustrate generalized workflows relevant to the synthesis and characterization of substituted pyridines.

## Workflow for the Synthesis of a Halogenated Pyridine

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## References

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